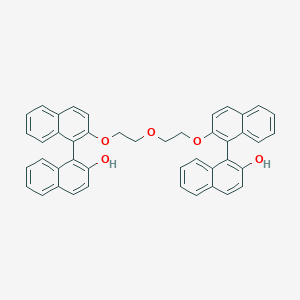![molecular formula C17H11F3N4S B287858 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B287858.png)
6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, it is believed that the compound interacts with specific enzymes and receptors in the body, leading to the inhibition of their activity. This inhibition can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are still being studied. However, it has been shown to have significant effects on the activity of specific enzymes and receptors in the body. These effects can lead to changes in various physiological processes, including metabolism, hormone regulation, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments include its unique chemical structure, which makes it a potential candidate for various applications. However, there are limitations to its use, including its high cost and low availability. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for the study of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. These include further studies on its mechanism of action, its potential applications in drug discovery, material science, and environmental remediation, and the development of new synthetic methods to improve its yield and purity. Additionally, the compound's potential toxicity and environmental impact should be studied to ensure its safe use in various applications.
Conclusion:
In conclusion, 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 1,1'-biphenyl-4-carboxylic acid with trifluoromethylthiocyanate and sodium azide. The reaction is carried out in the presence of a catalyst and solvent under specific conditions to obtain the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
The unique chemical structure of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine make it a promising compound for scientific research. It has been studied for its potential applications in drug discovery, material science, and environmental remediation. In drug discovery, this compound has shown promising results in inhibiting specific enzymes and receptors, which makes it a potential candidate for the treatment of various diseases. In material science, it has been studied for its potential applications in the development of new materials with unique properties. In environmental remediation, this compound has been studied for its potential applications in removing pollutants from water and soil.
Propiedades
Nombre del producto |
6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
|---|---|
Fórmula molecular |
C17H11F3N4S |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
6-(4-phenylphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H11F3N4S/c18-17(19,20)15-21-22-16-24(15)23-14(10-25-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 |
Clave InChI |
RTYYKACGIHGLJQ-UHFFFAOYSA-N |
SMILES |
C1C(=NN2C(=NN=C2S1)C(F)(F)F)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C(=NN2C(=NN=C2S1)C(F)(F)F)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate](/img/structure/B287781.png)
![2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B287783.png)
![N'-[6-{[chloro(dimethylamino)methylene]amino}-4-(4-chlorophenyl)-3,5-dicyano-4H-thiopyran-2-yl]-N,N-dimethylcarbamimidic chloride](/img/structure/B287784.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile](/img/structure/B287785.png)


![5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287793.png)
![7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile](/img/structure/B287794.png)
![6-amino-3,5',7'-trimethyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B287796.png)
![10,10'-Bis[9-methoxyphenanthrene]](/img/structure/B287798.png)

